Cas no 21307-97-1 ((2R)-2-benzylbutanedioic acid)

(2R)-2-benzylbutanedioic acid structure
(2R)-2-benzylbutanedioic acid structure
(2R)-2-benzylbutanedioic acid
21307-97-1
C11H12O4
208.210583686829
MFCD08282615
51765
444797

(2R)-2-benzylbutanedioic acid Properties

Names and Identifiers

    • (R)-2-Benzylsuccinic acid
    • (2R)-2-(Phenylmethyl)butanedioic acid
    • (2R)-N-benzyloxycarbonylasparagine
    • (R)-(+)-2-(phenylmethyl)butanedioic acid
    • (R)-(+)-benzylsuccinic acid
    • (R)-(phenylmethyl)butanedioic acid
    • (R)-2-Benzyloxycarbonylamino-succinamic acid
    • (R)-4-amino-2-[[(benzyloxy)carbonyl]amino]-4-oxobuta
    • (R)-Phenyl methyl succinic acid
    • Cbz-D-Asn-OH
    • N2-Benzyloxycarbonyl-D-asparagin
    • N2-benzyloxycarbonyl-D-asparagine
    • Nalpha-Cbz-D-asparagine
    • N-Cbz-D-Asparagine
    • ST085652
    • Z-D-Asn-OH
    • Z-D-asparagine
    • (2R)-2-benzylbutanedioic acid
    • MFCD08282615
    • DTXSID901347313
    • CS-0162856
    • 21307-97-1
    • (R)-2-benzylsuccinate
    • (2R)-2-benzylsuccinic acid
    • SCHEMBL1915564
    • DB07506
    • CHEMBL259621
    • D94827
    • BDBM50373036
    • Q27096725
    • BS-50836
    • 1wht
    • C09816
    • l-benzylsuccinic acid
    • Butanedioic acid,2-(phenylmethyl)-, (2R)-
    • BZS
    • Butanedioic acid, (phenylmethyl)-, (2R)-
    • AKOS027378188
    • EN300-9427449
    • CHEBI:41241
    • 1cbx
    • r-2-benzylsuccinic acid
    • (2R)-2-(Phenylmethyl)butanedioic acid (ACI)
    • Butanedioic acid, (phenylmethyl)-, (2R)- (9CI)
    • Butanedioic acid, (phenylmethyl)-, (R)- (ZCI)
    • Succinic acid, benzyl-, D-(+)- (8CI)
    • (+)-α-Benzylsuccinic acid
    • (R)-2-(Phenylmethyl)butanedioic acid
    • (R)-Benzylsuccinic acid
    • 2(R)-Benzyl-3-carboxypropionic acid
    • D-Benzylsuccinic acid
    • NS00068260
    • (R)-2-benzylsuccinicacid
    • +Expand
    • MFCD08282615
    • GTOFKXZQQDSVFH-SECBINFHSA-N
    • 1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m1/s1
    • OC([C@@H](CC(=O)O)CC1C=CC=CC=1)=O

Computed Properties

  • 208.07356
  • 2
  • 4
  • 5
  • 208.07355886g/mol
  • 15
  • 231
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • 74.6Ų

Experimental Properties

  • 74.6
  • 1.290

(2R)-2-benzylbutanedioic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0073FK-250mg
Butanedioic acid,2-(phenylmethyl)-, (2R)-
21307-97-1 97%
250mg
$89.00
A2B Chem LLC
AD30240-250mg
(R)-2-Benzylsuccinic acid
21307-97-1 97%
250mg
$90.00 2024-04-20
Aaron
AR0073NW-100mg
Butanedioic acid,2-(phenylmethyl)-, (2R)-
21307-97-1 97%
100mg
$79.00
Alichem
A019139401-10g
(R)-2-Benzylsuccinic acid
21307-97-1 97%
10g
$572.00 2023-09-02
Crysdot LLC
CD12096390-5g
(R)-2-Benzylsuccinic acid
21307-97-1 97%
5g
$300
Enamine
EN300-9427449-0.05g
(2R)-2-benzylbutanedioic acid
21307-97-1 95%
0.05g
$148.0 2024-05-20
eNovation Chemicals LLC
Y1015484-250mg
Butanedioic acid,2-(phenylmethyl)-, (2R)-
21307-97-1 97%
250mg
$215 2022-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XV982-1g
(2R)-2-benzylbutanedioic acid
21307-97-1 97%
1g
2578.0CNY

(2R)-2-benzylbutanedioic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2226424-75-3 (solution Rh complex) Solvents: Methanol ;  35 min, 3 bar, 22 °C
Reference
Modular 1,1'-Ferrocenediyl-cored P-Stereogenic Diphosphines: ''JDayPhos'' Series and its Use in Rhodium(I)-Catalyzed Hydrogenation
Poklukar, Gasper; Stephan, Michel; Mohar, Barbara, Advanced Synthesis & Catalysis, 2018, 360(13), 2566-2570

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  7 h, 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Diastereoselective conjugate addition of Grignard reagents to a homochiral fumaramide derived from Oppolzer's sultam
Reid, Gary P.; Brear, Kieron W.; Robins, David J., Tetrahedron: Asymmetry, 2004, 15(5), 793-801

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: (S)-1-Phenylethylamine Solvents: Ethanol ;  5 h, 28 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, pH 13
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, pH 1 - 2, 28 - 30 °C
Reference
Identification, synthesis and characterization of impurities of (S)-mitiglinide calcium dihydrate
Sastry, T. Umasankara; Rao, K. Nageswara; Reddy, T. Appi; Gandhi, P., Asian Journal of Chemistry, 2014, 26(8), 2417-2421

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2 h, reflux
Reference
A facile chemoenzymatic approach to chiral non-racemic β-alkyl-γ-amino acids and 2-alkylsuccinic acids. A concise synthesis of (S)-(+)-Pregabalin
Felluga, Fulvia; Pitacco, Giuliana; Valentin, Ennio; Venneri, Cesare Daniele, Tetrahedron: Asymmetry, 2008, 19(8), 945-955

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… ,  (1R)-1-(Diphenylphosphino)-2-[(1R)-1-(methylamino)ethyl]ferrocene Solvents: Tetrahydrofuran ;  15 min, 25 °C
1.2 Reagents: Hydrogen Solvents: Tetrahydrofuran ;  6 h, 300 psi, rt
Reference
Synthesis and application of phosphinoferrocenylaminophosphine ligands for asymmetric catalysis
Boaz, Neil W.; Mackenzie, Elaine B.; Debenham, Sheryl D.; Large, Shannon E.; Ponasik, James A. Jr., Journal of Organic Chemistry, 2005, 70(5), 1872-1880

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… ,  (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferro…
Reference
Phosphinoferrocenylaminophosphines as Novel and Practical Ligands for Asymmetric Catalysis
Boaz, Neil W.; Debenham, Sheryl D.; Mackenzie, Elaine B.; Large, Shannon E., Organic Letters, 2002, 4(14), 2421-2424

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: (+)-Phenylethylamine Solvents: Ethanol ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Preparation of (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, key intermediates in the synthesis of new CNS drugs, via resolution of precursors
Caro, Yolanda; Masaguer, Christian F.; Ravina, Enrique, Tetrahedron: Asymmetry, 2003, 14(3), 381-387

(2R)-2-benzylbutanedioic acid Raw materials

(2R)-2-benzylbutanedioic acid Preparation Products

(2R)-2-benzylbutanedioic acid Related Literature

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